molecular formula C4H5N3O2S B577524 2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid CAS No. 14364-44-4

2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid

Cat. No.: B577524
CAS No.: 14364-44-4
M. Wt: 159.163
InChI Key: NQOAZWZMRWKGIC-UHFFFAOYSA-N
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Description

2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a thiadiazole ring attached to an aminoacetic acid moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives, including 2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid, typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification and characterization using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.

    Substitution: Electrophiles or nucleophiles; reactions can be conducted under mild to moderate conditions, depending on the reactivity of the substituents.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted thiadiazole compounds with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: The parent compound of the class, known for its diverse biological activities.

    2-Amino-1,3,4-thiadiazole: A derivative with similar biological properties but different reactivity.

    5-Methyl-1,3,4-thiadiazole: Another derivative with unique chemical and biological properties.

Uniqueness

2-((1,3,4-Thiadiazol-3(2H)-yl)amino)aceticacid is unique due to the presence of the aminoacetic acid moiety, which enhances its solubility and reactivity compared to other thiadiazole derivatives. This structural feature allows for more versatile applications in various fields, including medicinal chemistry and materials science .

Properties

CAS No.

14364-44-4

Molecular Formula

C4H5N3O2S

Molecular Weight

159.163

IUPAC Name

2-(1,3,4-thiadiazol-2-ylamino)acetic acid

InChI

InChI=1S/C4H5N3O2S/c8-3(9)1-5-4-7-6-2-10-4/h2H,1H2,(H,5,7)(H,8,9)

InChI Key

NQOAZWZMRWKGIC-UHFFFAOYSA-N

SMILES

C1=NN=C(S1)NCC(=O)O

Synonyms

Glycine, N-1,3,4-thiadiazolyl- (8CI)

Origin of Product

United States

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